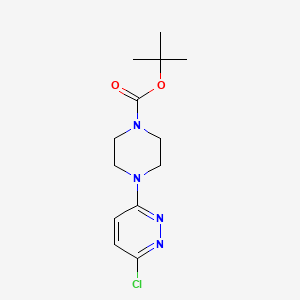
1-Boc-4-(6-chloropyridazin-3-yl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including reductive amination, alkylation, and conjugation with other chemical groups. For instance, the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives was achieved using the reductive amination method with sodium triacetoxyborohydride as a reducing agent . Another example is the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which involved a two-step process starting with a one-pot mode synthesis followed by conjugation with secondary amines . These methods highlight the versatility of piperazine chemistry and the potential approaches that could be applied to synthesize 1-Boc-4-(6-chloropyridazin-3-yl)piperazine.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR , while the structures of 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives were confirmed using IR, 1H NMR, and mass spectral data . These techniques are crucial for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The papers provided do not detail specific reactions for this compound, but they do mention the biological activities of similar compounds, suggesting that these derivatives can interact with biological targets such as enzymes and cell receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the provided papers do not give specific details on the properties of this compound, they do discuss the biological activities of related compounds, which can be indicative of their chemical properties. For example, some piperazine derivatives have shown significant antituberculosis and anticancer activity , while others have been evaluated for their anti-diabetic potential .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 1-Boc-4-(6-chloropyridazin-3-yl)piperazine is used in various synthetic processes. For example, it is involved in the synthesis of heterocyclic compounds, such as the 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives, which have potential applications in pharmacology and materials science (Youssef et al., 2005).
Biological Applications
- Compounds derived from this compound have been investigated for their potential anti-inflammatory and anticancer properties. For example, certain piperazinylthienylpyridazine derivatives have shown promising results in anti-inflammatory activity studies (Refaat et al., 2007).
- Additionally, derivatives of this compound have been explored for antitumor activities, particularly against breast cancer cells. This highlights the compound's potential in the development of new anticancer therapies (Yurttaş et al., 2014).
Chemical Analysis and Characterization
- The compound is also used in the synthesis of materials and intermediates for chemical analysis, demonstrating its versatility in various scientific research domains. For example, it's been utilized in the synthesis of specific peptides for mass spectrometry analysis, aiding in the development of more sensitive detection methods (Qiao et al., 2011).
Pharmaceutical Intermediates
- Furthermore, this compound is a key intermediate in the synthesis of various pharmaceutical agents. It's been used in the preparation of drugs for the treatment of diseases like HIV and diabetes, showcasing its critical role in drug development (Romero et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXODQAAOQHDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620221 | |
| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
492431-11-5 | |
| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

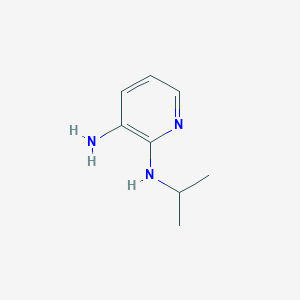

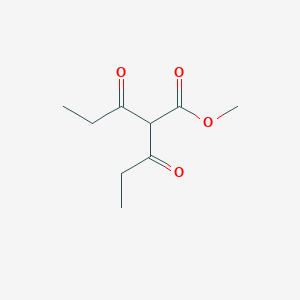
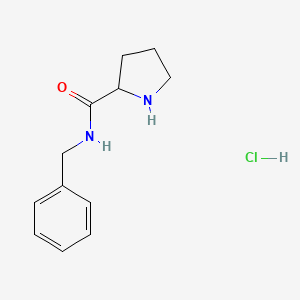
![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)
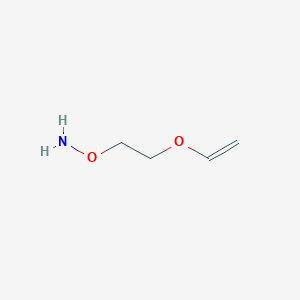

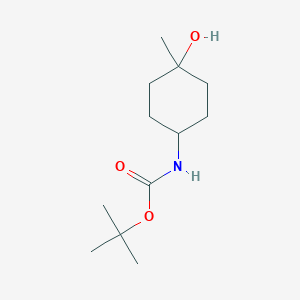

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)
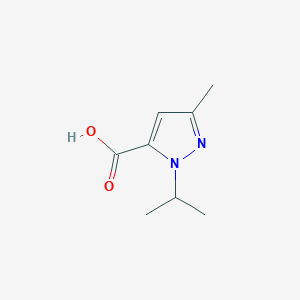

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)
